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Compound of Interest

Compound Name:
S-Hexadecyl

methanethiosulfonate

Cat. No.: B014328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S-Hexadecyl methanethiosulfonate is a long-chain, thiol-reactive compound belonging to the

methanethiosulfonate (MTS) family of reagents.[1] Its primary application in biomedical

research is as a tool for probing the structure and function of proteins, particularly membrane-

spanning proteins like ion channels. This is achieved through a technique known as Substituted

Cysteine Accessibility Method (SCAM), which allows for the investigation of the local

environment of specific amino acid residues within a protein. The long hexadecyl (C16) alkyl

chain imparts significant hydrophobicity to the molecule, making it a specialized tool for

studying regions of proteins that are embedded within the lipid bilayer of cell membranes.

Chemical and Physical Properties
S-Hexadecyl methanethiosulfonate is a waxy solid at room temperature with the following

properties:
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Property Value Reference

CAS Number 7559-47-9 [1]

Molecular Formula C17H36O2S2 [1]

Molecular Weight 336.6 g/mol

Melting Point 61-63 °C

Solubility

Soluble in organic solvents

such as DMSO, chloroform,

and dichloromethane.

Sparingly soluble in aqueous

solutions.

[1]

Storage

Store at -20°C, desiccated.

The compound is sensitive to

moisture and hydrolysis.

[1]

Mechanism of Action: The Substituted Cysteine
Accessibility Method (SCAM)
The utility of S-Hexadecyl methanethiosulfonate in protein research is centered on its highly

specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues to form a stable

disulfide bond. The SCAM technique leverages this reaction in a multi-step process:

Site-Directed Mutagenesis: A cysteine residue is introduced at a specific position of interest

within the protein under study using standard molecular biology techniques.

Protein Expression: The mutant protein is then expressed in a suitable system, such as

Xenopus oocytes or cultured mammalian cells, which allows for functional analysis, often

through electrophysiological recordings.

MTS Reagent Application: S-Hexadecyl methanethiosulfonate is applied to the expressed

protein. If the introduced cysteine residue is accessible to the extracellular or intracellular

solution, the MTS reagent will covalently modify it.
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Functional Analysis: The effect of this covalent modification on the protein's function is

measured. For ion channels, this is typically a change in ion conductance, gating kinetics, or

pharmacology.

Interpretation: By observing whether a functional change occurs upon MTS application,

researchers can infer the accessibility of the engineered cysteine residue. The nature of the

functional change can provide insights into the local environment and the role of that specific

residue in protein function.

The hydrophobicity of S-Hexadecyl methanethiosulfonate suggests it will readily partition into

the cell membrane, making it particularly useful for probing cysteine residues within the

transmembrane domains of proteins.

Experimental Protocols
While specific studies utilizing S-Hexadecyl methanethiosulfonate with detailed protocols are

not readily available in the published literature, a comprehensive protocol for the application of

a series of n-alkyl-MTS reagents, including long-chain variants, has been described by Stewart

et al. (2021) for the study of GABA-A receptors expressed in Xenopus oocytes.[2] This protocol

can be adapted for use with S-Hexadecyl methanethiosulfonate.

Preparation of S-Hexadecyl Methanethiosulfonate Stock
Solution
Due to its hydrophobicity, S-Hexadecyl methanethiosulfonate should be dissolved in an

organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution

(e.g., 10-100 mM). This stock solution should be stored at -20°C and protected from light.

Fresh dilutions into the final experimental buffer should be made immediately before use.

Electrophysiological Recording from Xenopus Oocytes
Oocyte Preparation and Injection:Xenopus laevis oocytes are surgically removed and

defolliculated. cRNA encoding the cysteine-substituted protein of interest is then injected into

the oocytes. The oocytes are incubated for 1-5 days to allow for protein expression.

Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and

continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM
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KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4). The oocyte is voltage-clamped at a holding

potential of -70 mV.

Application of Agonist and MTS Reagent:

A baseline response is established by applying the agonist (e.g., GABA for GABA-A

receptors) to elicit a current.

The oocyte is then exposed to S-Hexadecyl methanethiosulfonate, typically in the

presence of the agonist to ensure the channel is in a specific conformational state (e.g.,

open or activated). The concentration and duration of application will need to be

empirically determined, but a starting point could be in the range of 10-100 µM for 1-5

minutes.

Following the application of the MTS reagent, the oocyte is washed with the control

Ringer's solution to remove any unbound reagent.

Post-Modification Analysis: The agonist is reapplied to measure the effect of the cysteine

modification on the protein's function. A change in the current amplitude or kinetics indicates

that the introduced cysteine was accessible and that its modification impacts channel

function.

A generalized workflow for Substituted Cysteine Accessibility Method (SCAM) experiments.

Quantitative Data from Studies with Long-Chain n-
Alkyl-MTS Reagents
The following tables summarize quantitative data from the study by Stewart et al. (2021), which

investigated the effects of a series of n-alkyl-MTS reagents on the function of α1β3M286Cγ2L

GABA-A receptors expressed in Xenopus oocytes.[2] These data provide a valuable reference

for predicting the potential effects of S-Hexadecyl methanethiosulfonate.

Table 1: Effect of n-Alkyl-MTS Reagents on GABA EC50[2]
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n-Alkyl-MTS Reagent
Post-Modification GABA
EC50 (µM)

Fold Shift in GABA EC50

Control (Unmodified) 13.0 ± 1.2 1.0

Methyl-MTS 13.3 ± 1.5 1.0

Ethyl-MTS 12.5 ± 1.1 1.0

n-Propyl-MTS 6.5 ± 0.6 0.5

n-Butyl-MTS 4.8 ± 0.4 0.4

n-Hexyl-MTS 3.9 ± 0.3 0.3

n-Octyl-MTS 5.2 ± 0.5 0.4

n-Decyl-MTS 4.6 ± 0.4 0.4

Table 2: Effect of n-Alkyl-MTS Reagents on Etomidate Potentiation[2]

n-Alkyl-MTS Reagent Etomidate Enhancement Ratio

Control (Unmodified) 4.5 ± 0.3

Methyl-MTS 4.3 ± 0.4

Ethyl-MTS 5.8 ± 0.5

n-Propyl-MTS 2.1 ± 0.2

n-Butyl-MTS 1.2 ± 0.1

n-Hexyl-MTS 1.1 ± 0.1

n-Octyl-MTS 2.8 ± 0.3

n-Decyl-MTS 3.5 ± 0.4

These data demonstrate that modification of the β3M286C residue with longer-chain n-alkyl-

MTS reagents leads to a significant increase in the apparent affinity for GABA (lower EC50)

and a reduction in the potentiation by the anesthetic etomidate. The increasing effect with chain

length up to n-hexyl-MTS suggests a steric interaction within a binding pocket. The slightly
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reduced effect of the n-octyl and n-decyl chains may be due to their increased hydrophobicity

leading to slower washout from the oocyte membrane.[2] It is plausible that S-Hexadecyl
methanethiosulfonate would exhibit similar, if not more pronounced, effects due to its even

greater hydrophobicity.

Signaling Pathways
S-Hexadecyl methanethiosulfonate is not known to directly activate or inhibit specific

signaling pathways in the classical sense of a receptor agonist or antagonist. Instead, its

effects are a direct consequence of the covalent modification of a cysteine residue within a

protein. Therefore, the "signaling pathway" it influences is the one directly modulated by the

protein being studied. For example, if S-Hexadecyl methanethiosulfonate is used to modify a

cysteine residue in a voltage-gated sodium channel, it will affect the signaling pathway of action

potential generation and propagation.

The logical relationship of its action can be depicted as follows:
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Logical flow of the effect of S-Hexadecyl methanethiosulfonate on a cellular signaling
pathway.

Conclusion
S-Hexadecyl methanethiosulfonate is a valuable research tool for scientists and drug

development professionals investigating the structure-function relationships of proteins,

particularly those embedded in cellular membranes. Its long alkyl chain provides a unique

hydrophobic probe for use in Substituted Cysteine Accessibility Method (SCAM) studies. While

specific quantitative data for this particular reagent is sparse in the literature, the wealth of

information on other long-chain n-alkyl-MTS reagents provides a strong foundation for its
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application in the laboratory. Careful consideration of its hydrophobicity and solubility is crucial

for successful experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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